molecular formula C18H17N5OS B2650407 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034313-13-6

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No.: B2650407
CAS No.: 2034313-13-6
M. Wt: 351.43
InChI Key: LXTHRTVYPDNWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H17N5OS and its molecular weight is 351.43. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies and Binding Interactions

  • Intramolecular Hydrogen Bonding and Cytosine Complexation: Research on pyrid-2-yl ureas, which include compounds structurally related to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, has revealed insights into conformational isomerism and their binding interactions with cytosine. Studies have shown preferences for certain conformations due to electronic effects of substituents, impacting binding constants in interactions with cytosine (Chien et al., 2004).

Synthetic Transformations

  • Novel Ring Closures in Pyridiniums: Investigations into transformations of pyridiniums derived from amino alcohols and diamines, which are structurally related to the given compound, have led to the discovery of novel ring closure reactions. These reactions are significant for synthesizing diverse heterocyclic structures, including ureas and thioureas (Katritzky et al., 1981).

Synthesis and Structural Analysis

  • Synthesis of Thiadiazol-2-yl Urea Derivatives: A study focused on synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, similar in structure to the queried compound. This research provides valuable methods for producing a variety of urea derivatives, beneficial for various scientific applications (Li & Chen, 2008).

Chemical Properties and Interactions

  • Hydrogen-Bonding and Unfolding in Heterocyclic Ureas: The study of heterocyclic ureas, including molecules similar to this compound, shows their ability to unfold and form multiply hydrogen-bonded complexes. This property is essential for understanding their behavior in various chemical environments (Corbin et al., 2001).

Biosynthesis and Biological Applications

  • Thiazole Biosynthesis Enzyme Structures: Research on the structure of thiazole biosynthetic enzymes, which interact with compounds like the one , provides insights into thiazole biosynthesis in eukaryotes. This is significant for understanding the biological roles of such compounds (Godoi et al., 2006).

Antioxidant Potential

  • Antioxidant Activity of Heterocyclic Compounds: A study exploring novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, similar to the target compound, evaluated their antioxidant potential. Such insights are crucial for potential therapeutic applications of these compounds (Kaddouri et al., 2020).

Pharmacophoric Exploration

  • Identification of Novel Antitubercular Agents: Research into the pharmacophore of thiazolopyridine ureas, related to the queried compound, led to the discovery of a new scaffold with antitubercular activity. This study is crucial for the development of new drugs targeting tuberculosis (Kale et al., 2013).

Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-17(21-9-12-7-14(10-19-8-12)13-4-5-13)23-18-22-16(11-25-18)15-3-1-2-6-20-15/h1-3,6-8,10-11,13H,4-5,9H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHRTVYPDNWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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